N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a dichlorophenyl group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring. This can be achieved by reacting 2,4-dichlorobenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate 2,4-dichlorophenyl-1,3,4-thiadiazole. This intermediate is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the thiadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential anti-cancer properties, as it can inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s ability to disrupt bacterial cell walls makes it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- **N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
Uniqueness
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is unique due to its combination of a thiadiazole ring and a trimethoxybenzamide moiety. This structural feature imparts specific electronic and steric properties that can enhance its biological activity and selectivity compared to similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications.
Properties
Molecular Formula |
C18H15Cl2N3O4S |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H15Cl2N3O4S/c1-25-13-6-9(7-14(26-2)15(13)27-3)16(24)21-18-23-22-17(28-18)11-5-4-10(19)8-12(11)20/h4-8H,1-3H3,(H,21,23,24) |
InChI Key |
AZMYLCISHXMSSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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